molecular formula C12H15NO7 B1286656 4-Aminophenyl b-D-glucuronide CAS No. 21080-66-0

4-Aminophenyl b-D-glucuronide

Cat. No.: B1286656
CAS No.: 21080-66-0
M. Wt: 285.25 g/mol
InChI Key: ZARKEMJKQOXOSQ-GOVZDWNOSA-N
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Biochemical Analysis

Biochemical Properties

4-Aminophenyl b-D-glucuronide plays a crucial role in biochemical reactions, particularly in the metabolism of drugs. It interacts with various enzymes, including β-glucuronidase, which hydrolyzes the glucuronide bond to release the active aglycone . This interaction is essential for the detoxification and excretion of drugs and other xenobiotics. The compound also interacts with proteins and other biomolecules involved in the glucuronidation pathway, facilitating the conjugation of glucuronic acid to substrates, thereby increasing their solubility and excretion .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of β-glucuronidase, which plays a role in the hydrolysis of glucuronides within lysosomes . This hydrolysis is crucial for the recycling of glucuronic acid and the regulation of cellular metabolism. Additionally, the compound’s interaction with cellular enzymes can impact gene expression by modulating the availability of active metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with β-glucuronidase. The enzyme catalyzes the hydrolysis of the glucuronide bond, releasing the active aglycone and glucuronic acid . This reaction is essential for the detoxification and excretion of various compounds. The compound may also inhibit or activate other enzymes involved in the glucuronidation pathway, thereby influencing the overall metabolic process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential impact on cellular metabolism and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by facilitating the detoxification and excretion of xenobiotics . At high doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in the glucuronidation pathway, where it interacts with enzymes such as β-glucuronidase . This pathway is crucial for the conjugation of glucuronic acid to various substrates, enhancing their solubility and excretion. The compound’s involvement in this pathway affects metabolic flux and metabolite levels, contributing to the overall regulation of cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its activity and function. The compound’s transport mechanisms are essential for its role in drug metabolism and detoxification .

Subcellular Localization

This compound is localized within specific subcellular compartments, including lysosomes, where it interacts with β-glucuronidase . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its site of action. The subcellular localization of the compound is crucial for its activity and function in biochemical reactions .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl b-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminophenyl b-D-glucuronide is unique due to its specific applications in studying glucuronidation processes and its role as a substrate in various biochemical assays. Its structure allows for specific interactions with glucuronosyltransferase enzymes, making it a valuable tool in research .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARKEMJKQOXOSQ-GOVZDWNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609024
Record name 4-Aminophenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21080-66-0
Record name 4-Aminophenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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